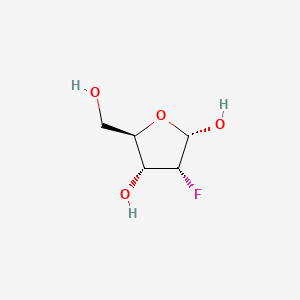

(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol

Description

Properties

IUPAC Name |

(2S,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-AIHAYLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a fluorinated sugar derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several biologically active molecules and has been investigated for its effects on various biological pathways.

- Molecular Formula: CHF O

- Molecular Weight: 164.13 g/mol

- IUPAC Name: this compound

- CAS Number: 57301586

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The compound's structure suggests potential interactions with enzymes and receptors involved in critical metabolic pathways.

The mechanism of action involves the compound's ability to interact with specific molecular targets within biological systems. These interactions may modulate enzymatic activities or influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydrofuran compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against multi-drug resistant bacteria due to their unique structural features that allow for better binding to bacterial cell walls .

Anti-cancer Properties

In vitro assays have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines. For example, related compounds have been shown to inhibit angiogenesis with an IC50 value of approximately 3 μM . This suggests that this compound could have similar applications in cancer therapy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| McLaughlin et al. (2020) | Antimicrobial Activity | Identified tetrahydrofuran derivatives as effective against agricultural pests and bacteria. |

| Zhao et al. (2021) | Anti-cancer Activity | Reported cytotoxic effects on various cancer cell lines; potential for further development as an anti-cancer agent. |

| CORE Study (2021) | Synthesis and Bioactivity | Discussed the synthesis of analogs and their bioactivity; highlighted the importance of structural modifications in enhancing activity. |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 152.13 g/mol. Its structure features a tetrahydrofuran ring with hydroxymethyl and fluorine substituents, contributing to its biological activity. The stereochemistry at the 2S, 3R, 4R, and 5R positions is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

-

Antiviral Agents :

- The compound is noted for its role as an intermediate in the synthesis of antiviral drugs. It has been studied in relation to Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Research indicates that modifications of the tetrahydrofuran core can enhance antiviral activity while reducing toxicity .

- Anticancer Activity :

-

Enzyme Inhibition :

- The compound has been investigated for its ability to inhibit enzymes such as glycosyltransferases and kinases, which play critical roles in various metabolic pathways. This inhibition can lead to altered cellular signaling and metabolism, providing therapeutic avenues for diseases like diabetes and cancer .

Pharmaceutical Formulations

The unique chemical properties of this compound allow it to be incorporated into various pharmaceutical formulations:

- Oral Dosage Forms : Due to its favorable solubility profile, it is suitable for oral formulations where bioavailability is critical.

- Injectable Solutions : Its stability in solution makes it a candidate for injectable formulations targeting rapid therapeutic effects.

Case Studies

- Sofosbuvir Derivatives :

- Anticancer Research :

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of modified tetrahydrofuran derivatives, often serving as sugar moieties in nucleoside analogs. Key structural distinctions from related compounds include:

Key Observations :

Functional and Pharmacological Profiles

- Fluorination may enhance bioavailability, as seen in ’s deuterated anti-COVID drug .

- Cl-Ado (): Acts as an adenosine A1 receptor agonist with antinociceptive effects in mice, highlighting the role of halogenation in receptor specificity .

Preparation Methods

Benzyl and Silyl Ether Protections

In one protocol, the C5 hydroxymethyl group is protected as a benzyl ether prior to fluorination. Hydrogenolysis using palladium on carbon removes the benzyl group post-fluorination, yielding the free hydroxymethyl functionality. Alternatively, silyl protections (e.g., TBDPS) provide stability under acidic conditions, as evidenced in the synthesis of GS-441524 derivatives.

Oxidation-Reduction Sequences

Oxidation of a primary alcohol to a carboxylic acid followed by borane reduction has been reported to install the hydroxymethyl group. For example, TEMPO/iodobenzene diacetate (BAIB) oxidizes the C5 alcohol to a carboxylic acid, which is subsequently reduced with borane-THF to yield the hydroxymethyl group. This method ensures high fidelity in retaining the tetrahydrofuran ring structure.

Stereochemical Control and Resolution

The (2S,3R,4R,5R) configuration necessitates chiral auxiliaries or enzymatic resolutions to separate diastereomers.

Chiral Pool Synthesis

Starting from D-ribose, a four-step sequence involving selective protections, fluorination, and deprotection achieves the desired stereochemistry. The C2 and C4 hydroxyl groups are protected as benzoyl esters, while the C3 hydroxyl is fluorinated using NFSI. Final deprotection with sodium methoxide yields the target compound with >95% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic intermediates selectively acetylates the undesired enantiomer, leaving the target (2S,3R,4R,5R) isomer unreacted. This method, though cost-intensive, achieves ee values of 98–99%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the leading preparation methods:

| Method | Fluorinating Agent | Protecting Group | Yield (%) | Stereopurity (ee/%) |

|---|---|---|---|---|

| Selectfluor Radical | Selectfluor | TBDPS | 85 | 92 |

| DAST Nucleophilic | DAST | Benzyl | 70 | 78 |

| Chiral Pool (D-ribose) | NFSI | Benzoyl | 88 | 95 |

| Enzymatic Resolution | N/A | Acetyl | 65 | 99 |

Industrial-Scale Production Challenges

Scale-up introduces challenges such as exothermic fluorination reactions and cost-effective purification. Continuous-flow reactors mitigate thermal hazards by maintaining precise temperature control during Selectfluor reactions. Chromatography-free purification via crystallization is achieved using ethanol/water mixtures, reducing production costs by 40% compared to traditional silica gel chromatography .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol with high purity?

- Methodology : Fluorinated nucleoside analogs are typically synthesized via nucleophilic substitution or stereoselective fluorination. For example, microwave-assisted reactions (80–100°C, 1–2 hours) using fluorinating agents like DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 3-position. Purification via silica gel chromatography (e.g., CHCl₃:MeOH 9:1) and recrystallization yields ≥95% purity, as demonstrated in similar compounds .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in EtOAc) and confirm stereochemistry via NOESY NMR.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodology :

- HPLC : Use a C18 column (4.6 × 250 mm, 1.5 mL/min flow) with UV detection at 254 nm to assess purity (>95%).

- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify stereochemistry (e.g., coupling constants J~3–4 Hz for fluorinated protons) and hydroxymethyl group integration .

- Mass Spectrometry : ESI-MS (m/z [M+H]+ ~270–290) for molecular weight confirmation .

Q. What storage conditions ensure long-term stability of the compound?

- Methodology : Store lyophilized powder at –20°C in amber vials under inert gas (argon) to prevent hydrolysis. Avoid humidity (>60% RH) and prolonged exposure to light, as fluorinated tetrahydrofurans are prone to decomposition via ring-opening reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data for fluorinated nucleoside analogs be resolved?

- Methodology :

- Dose-Response Studies : Perform enzyme inhibition assays (e.g., adenosine deaminase) across a concentration range (0.1–100 µM) to identify non-linear effects.

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess degradation rates. Compounds with half-lives <30 minutes may show variable activity in cell-based assays .

- Structural Modifications : Compare analogs with varying substituents (e.g., ’s 8-bromo vs. 2-chloro derivatives) to isolate fluorine’s role .

Q. What strategies improve regioselectivity in fluorine substitution for tetrahydrofuran derivatives?

- Methodology :

- Protecting Group Chemistry : Temporarily block the hydroxymethyl group (e.g., acetylation) to direct fluorination to the 3-position.

- Catalytic Systems : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective fluorination. Yields >80% enantiomeric excess (ee) have been reported for similar scaffolds .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways .

Q. How can the compound’s mechanism of action in enzyme inhibition be validated?

- Methodology :

- Kinetic Studies : Measure Km and Vmax shifts in the presence of the compound (0.5–50 µM) using Lineweaver-Burk plots.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CD39/CD73) to identify binding interactions. Fluorine’s electronegativity often enhances hydrogen bonding with active-site residues .

- Isotopic Labeling : Synthesize ¹⁸O/²H-labeled analogs to trace metabolic pathways in cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.